Methyl 2-(5-chlorothiophen-2-yl)acetate
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Overview
Description
“Methyl 2-(5-chlorothiophen-2-yl)acetate” is a chemical compound with the CAS Number: 71637-28-0 . It has a molecular weight of 190.65 and its IUPAC name is methyl (5-chloro-2-thienyl)acetate .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H7ClO2S . The InChI Code is 1S/C7H7ClO2S/c1-10-7(9)4-5-2-3-6(8)11-5/h2-3H,4H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions . These include condensation reactions and reactions with sulfur, α-methylene carbonyl compounds, and α-cyano esters .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 190.64.Scientific Research Applications
Synthesis and Antimalarial Activity
Methyl 2-(5-chlorothiophen-2-yl)acetate has been utilized in the synthesis of antimalarial compounds. A study demonstrated the preparation of a series of compounds with significant antimalarial potency against Plasmodium berghei in mice. The study focused on the structure-activity relationships, showing a correlation between the substituents' size and electron donation capabilities and the compounds' antimalarial effectiveness (Werbel et al., 1986).
Production of Phenylacetic Acid Derivatives
Research on the fungal species Curvularia lunata highlighted its ability to produce phenylacetic acid derivatives when grown on a specific medium. This study suggests potential applications in natural product synthesis and antimicrobial activity investigation, although the specific derivatives mentioned did not show antimicrobial activity (Varma et al., 2006).
Antitumor Activities
This compound is also a precursor in synthesizing benzothiazoles with antitumor activities. Research into 2-(4-acylaminophenyl)benzothiazoles demonstrated their potent and selective antitumor activity, offering insights into the metabolism's role in the drugs' mechanism of action (Chua et al., 1999).
Grignard Reaction
An undergraduate organic experiment utilized this compound for synthesizing drug intermediates through the Grignard reaction. This educational approach fosters student interest in scientific research and experimental skills (Min, 2015).
Antimicrobial Agents
The compound has been involved in synthesizing new classes of antimicrobial agents. Research on 5-(alkylidene)thiophen-2(5H)-ones indicated their effectiveness in reducing biofilm formation by marine bacteria, showing potential applications in biofilm management and antimicrobial strategies (Benneche et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(5-chlorothiophen-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)4-5-2-3-6(8)11-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCBKVJFXVVZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71637-28-0 |
Source
|
Record name | methyl 2-(5-chlorothiophen-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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